4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene
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Overview
Description
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with bromomethyl, chloro, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene typically involves the bromination of a precursor compound. One common method involves the bromination of 2-chloro-1-methanesulfonylbenzene using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-chloro-1-methanesulfonylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The chloro and methanesulfonyl groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)benzenesulfonyl chloride
- 2-chloro-4-(bromomethyl)benzoic acid
- 4-(bromomethyl)-2-chlorobenzaldehyde
Uniqueness
The presence of both electron-withdrawing (chloro and methanesulfonyl) and electron-donating (bromomethyl) groups allows for a diverse range of chemical transformations and applications .
Properties
CAS No. |
694481-02-2 |
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Molecular Formula |
C8H8BrClO2S |
Molecular Weight |
283.6 |
Purity |
95 |
Origin of Product |
United States |
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